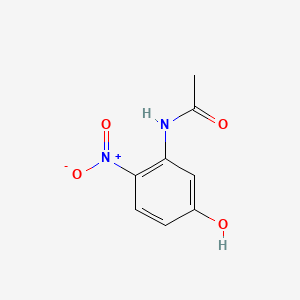

N-(5-hydroxy-2-nitrophenyl)acetamide

CAS No.: 67915-26-8

Cat. No.: VC6181116

Molecular Formula: C8H8N2O4

Molecular Weight: 196.162

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67915-26-8 |

|---|---|

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.162 |

| IUPAC Name | N-(5-hydroxy-2-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(12)2-3-8(7)10(13)14/h2-4,12H,1H3,(H,9,11) |

| Standard InChI Key | AIYFITVQMIFCGJ-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=C(C=CC(=C1)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(5-Hydroxy-2-nitrophenyl)acetamide belongs to the class of aromatic nitro compounds, featuring an acetamide group (-NHCOCH₃) attached to a phenolic ring substituted with a nitro (-NO₂) group. The IUPAC name, N-(5-hydroxy-2-nitrophenyl)acetamide, reflects the positions of the hydroxyl and nitro groups on the benzene ring . Its SMILES notation, CC(=O)NC1=C(C=C(C=C1)O)N+[O-], provides a precise representation of its connectivity .

Table 1: Key Identifiers of N-(5-Hydroxy-2-Nitrophenyl)Acetamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 67915-26-8 | |

| Molecular Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | |

| SMILES | CC(=O)NC1=C(C=C(C=C1)O)N+[O-] |

Crystallographic and Spectroscopic Data

While no direct crystallographic data exists for N-(5-hydroxy-2-nitrophenyl)acetamide, insights can be drawn from its structural analog, N-(4-hydroxy-2-nitrophenyl)acetamide . The latter crystallizes in a monoclinic system (space group C2/c) with lattice parameters a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å, and β = 95.5075° . Hydrogen bonding between the hydroxyl and nitro groups stabilizes the crystal lattice . For the 5-hydroxy isomer, similar intermolecular interactions are anticipated, though the positional shift of the hydroxyl group may alter packing efficiency.

Synthesis and Manufacturing

Nitration of Acetamide Derivatives

The synthesis of N-(5-hydroxy-2-nitrophenyl)acetamide typically involves nitration of precursor acetamides. A method analogous to the production of N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide can be adapted. In this process, N-(4-acetyl-3-hydroxyphenyl)acetamide undergoes nitration using nitric acid in acetic anhydride and dichloromethane at 5°C . For the 5-hydroxy isomer, selective nitration at the ortho position relative to the acetamide group would require careful control of reaction conditions to avoid over-nitration or isomerization.

Purification and Yield Optimization

Chromatographic techniques, such as flash column chromatography with hexane/ethyl acetate gradients, are employed to isolate nitroacetamide isomers . Reported yields for related compounds range from 33% , suggesting similar efficiency challenges for the 5-hydroxy derivative. Advances in catalytic nitration or microwave-assisted synthesis could improve yield and selectivity.

Physicochemical Properties

Solubility and Stability

N-(5-Hydroxy-2-nitrophenyl)acetamide is sparingly soluble in polar solvents like water but dissolves readily in dichloromethane and dimethyl sulfoxide (DMSO) . The nitro group enhances electrophilicity, rendering the compound susceptible to nucleophilic attack, particularly under basic conditions. Stability studies indicate decomposition at temperatures above 150°C, with the nitro group likely participating in exothermic decomposition reactions .

Acid-Base Behavior

The phenolic hydroxyl group (pKa ≈ 8–10) and the acetamide moiety (pKa ≈ 15–16) govern its acid-base properties. Deprotonation of the hydroxyl group at physiological pH may facilitate interactions with biological macromolecules .

Biological Activity and Applications

Microbial Transformations

In soil bacteria like Aminobacter aminovorans and Paenibacillus polymyxa, N-(2-hydroxy-5-nitrophenyl)acetamide (a positional isomer) undergoes glucosylation as a detoxification mechanism . While the 5-hydroxy isomer’s metabolic fate remains unstudied, analogous pathways likely produce glucoside or sulfate conjugates, altering bioavailability and toxicity .

Gene Modulation in Plants

Exposure of Arabidopsis thaliana to 1 mM N-(2-hydroxy-5-nitrophenyl)acetamide upregulates pathogen-inducible terpene synthase (TPS04), suggesting a role in plant defense mechanisms . The 5-hydroxy isomer may exhibit similar bioactivity, though empirical validation is needed.

Analytical Characterization

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with UV detection at 254 nm effectively separates nitroacetamide isomers. Retention times vary based on substitution patterns, with the 5-hydroxy isomer eluting later than its 4-hydroxy counterpart due to increased polarity .

Spectroscopic Techniques

-

Mass Spectrometry: LC/HRMS analysis of N-(5-hydroxy-2-nitrophenyl)acetamide reveals a molecular ion peak at m/z 196.16 (M⁺), with fragmentation patterns dominated by loss of NO₂ (-46 Da) and acetamide (-59 Da) .

-

NMR Spectroscopy: ¹H NMR (CDCl₃) of the 4-hydroxy analog shows resonances at δ 12.83 (s, 1H, -OH), 8.78 (s, 1H, aromatic), and 2.32 (s, 3H, -COCH₃) . For the 5-hydroxy isomer, downfield shifts of the hydroxyl proton (δ ~12.5–13.0) and distinct aromatic splitting patterns are expected.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume